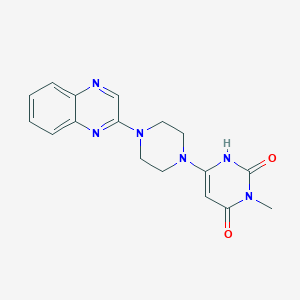
2-(cyclopropylmethyl)-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
Synthesis Analysis
The synthesis of triazole derivatives, such as "2-(cyclopropylmethyl)-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one," often involves multi-step reactions that include the formation of intermediate compounds. For instance, the synthesis of 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and its derivatives has been achieved through a series of reactions characterized by X-ray diffraction techniques, IR, 1H NMR, and 13C NMR studies, demonstrating the complex process involved in creating such compounds (Şahin et al., 2014).
Molecular Structure Analysis
The molecular structure of triazole compounds, including the one , is determined using various spectroscopic methods. For example, the crystal and molecular structures of related triazole derivatives have been elucidated, showing the spatial arrangement and bonding patterns within these molecules. This analysis reveals the orientation of the triazole ring and its relationship with other functional groups in the molecule, contributing to the understanding of its chemical behavior (Boechat et al., 2010).
Chemical Reactions and Properties
Triazole derivatives engage in a variety of chemical reactions, influenced by their molecular structure. The cyclization of related compounds under specific conditions demonstrates the reactivity of these molecules and the potential for forming diverse structures. This reactivity is essential for the development of new compounds with potential applications in various fields (Kimball et al., 2002).
Scientific Research Applications
Synthesis and Biological Activities :
- The synthesis of 1,2,4-triazole derivatives, including structures similar to the compound , has been a significant area of research. These compounds have shown potential in various biological activities. For instance, Khan et al. (2010) reported the synthesis of similar triazole derivatives with notable antioxidant and urease inhibition activities (Khan et al., 2010).
- Another study by Bekircan et al. (2015) explored the synthesis of triazole derivatives and their inhibition of lipase and α-glucosidase, indicating potential therapeutic applications (Bekircan, Ülker, & Menteşe, 2015).
- Additionally, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, some of which exhibited good antimicrobial activities, suggesting their use in combating microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Structural and Theoretical Studies :
- The compound's crystal structure and its analogs have been a subject of interest. For example, Wawrzycka-Gorczyca and Siwek (2011) conducted a study on the crystal structure of a similar triazole derivative, providing insights into its molecular and crystal characteristics (Wawrzycka-Gorczyca & Siwek, 2011).
Anticancer Evaluation :
- The anticancer properties of triazole derivatives have also been investigated. Kattimani et al. (2013) synthesized a series of triazol-3-one derivatives and evaluated their in vitro anticancer activity, with some compounds showing promising results against various cancer cell lines (Kattimani, Kamble, Kariduraganavar, Dorababu, & Hunnur, 2013).
Water Decontamination Applications :
- A study by Hozien et al. (2021) described the synthesis of s-triazole derivatives and their potential application in water decontamination, highlighting the versatility of this class of compounds in environmental remediation (Hozien, EL-Mahdy, Ali, Markeb, & El-Sherief, 2021).
properties
IUPAC Name |
2-(cyclopropylmethyl)-4-(2,6-dimethylphenyl)-5-methyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10-5-4-6-11(2)14(10)18-12(3)16-17(15(18)19)9-13-7-8-13/h4-6,13H,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXPEESXZOQYCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN(C2=O)CC3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322567 | |
| Record name | 2-(cyclopropylmethyl)-4-(2,6-dimethylphenyl)-5-methyl-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821433 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(cyclopropylmethyl)-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
CAS RN |
860789-21-5 | |
| Record name | 2-(cyclopropylmethyl)-4-(2,6-dimethylphenyl)-5-methyl-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-(3,4-dimethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2485716.png)
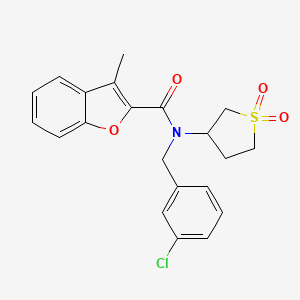
![7-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2485719.png)
![3-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2485721.png)
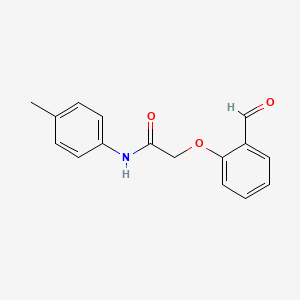
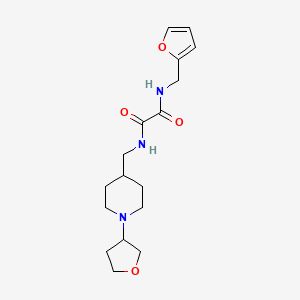
![2-[[2-[(4-Methylphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2485727.png)

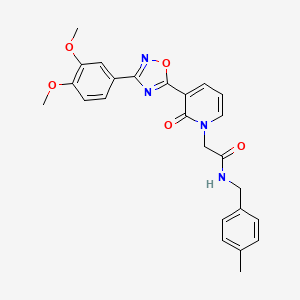
![8-Acetylamino-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2485734.png)
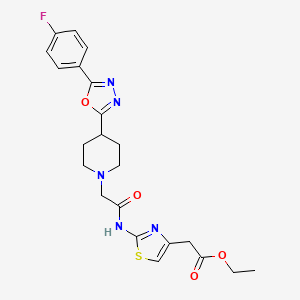
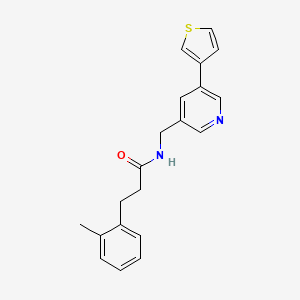
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2485737.png)
